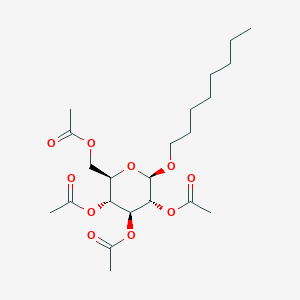

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Übersicht

Beschreibung

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C22H36O10 and its molecular weight is 460.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

1-O-Octyl-beta-D-glucopyranoside 2,3,4,6-tetraacetate: wurde auf seine potenzielle Verwendung in Medikamententransportsystemen, insbesondere bei der Bildung von hybriden Liposomen, untersucht. Diese Liposomen können zur Einkapselung von Medikamenten verwendet werden, was ihre Stabilität und Abgabe an gezielte Bereiche im Körper verbessert . Die Fähigkeit der Verbindung, sich in Lipiddoppelschichten zu integrieren, macht sie zu einem vielversprechenden Kandidaten für die Herstellung von thermoresponsiven biohybriden Vesikeln. Diese Vesikel können auf Temperaturänderungen reagieren, was für die kontrollierte Freisetzung von Medikamenten entscheidend ist .

Nanomedizin

Im Bereich der Nanomedizin trägt diese Verbindung zur Entwicklung von nanogrößen Vesikeln bei, die therapeutische Wirkstoffe transportieren können. Ihre Einarbeitung in Lipidmembranen kann thermodynamische Parameter wie die Phasenübergangstemperatur und die Enthalpieänderung verändern, die für die Stabilität und Funktionalität von Nanocarriern unerlässlich sind .

Analyse biophysikalischer Eigenschaften

Die biophysikalischen Eigenschaften von Membranen, die aus dieser Verbindung zusammen mit anderen Lipiden wie DPPC und Cholesterin bestehen, wurden eingehend untersucht. Das Verständnis dieser Eigenschaften ist für biomedizinische Anwendungen unerlässlich, da sie das Verhalten hybrider Systeme auf molekularer Ebene beeinflussen .

Thermische und morphologische Studien

Thermische Analyse: und morphologische Studien von Lipid-/Zucker-Vesikeln, die diese Verbindung enthalten, liefern Erkenntnisse über ihre Stabilität und Struktur. Solche Studien sind grundlegend, um die Eignung dieser Vesikel für biomedizinische Anwendungen zu beurteilen, einschließlich ihrer potenziellen Verwendung als Träger für entzündungshemmende Medikamente wie Ibuprofen .

Entwicklung biohybrider Materialien

Die Verbindung wird auch zur Herstellung von biohybriden Materialien verwendet. Diese Materialien kombinieren die vielseitigen Eigenschaften von Lipiden mit Polymeren, Proteinen und Zuckern, was zu verbesserten Fähigkeiten für verschiedene biomedizinische Anwendungen führt .

Lösungs- und Lyselösungen

Es dient als Bestandteil von Lyse- und Lösungsvermittlungsmitteln für die Herstellung von bakteriellen Lipoproteinen und anderen biologischen Materialien. Diese Anwendung ist entscheidend für die Untersuchung von Proteinwechselwirkungen und die Vorbereitung von Proben für biochemische Assays .

Analytische Chemie

In der analytischen Chemie wird die Verbindung zur Herstellung von Mitochondrienextrakten und als Teil des Deglykosylierungsprozesses verwendet. Diese Prozesse sind wichtig für die Untersuchung des Zellstoffwechsels und die Analyse komplexer biologischer Systeme .

Synthese von Disacchariden

Schließlich wird es bei der Synthese von Disacchariden und Derivaten wie D-Glucose 6-Phosphat verwendet. Diese synthetisierten Verbindungen sind wertvoll für die Untersuchung von Enzymsubstraten und für die Herstellung von anionischen Tensiden .

Biologische Aktivität

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic derivative of tetrahydropyran that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 3947-62-4

- Chemical Structure : The compound features a tetrahydropyran ring with acetoxymethyl and octyloxy substituents. The stereochemistry at the 2, 3, 4, 5, and 6 positions is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Protection of hydroxyl groups.

- Formation of the tetrahydropyran ring.

- Introduction of the acetoxymethyl and octyloxy groups.

Research indicates that the synthetic route can yield high purity and good overall yields, which are essential for subsequent biological testing .

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of tetrahydropyran derivatives. For example:

- A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- The presence of the octyloxy group is hypothesized to enhance membrane permeability, thereby increasing antimicrobial efficacy.

Antioxidant Activity

Research has shown that related compounds possess antioxidant properties:

- In vitro assays indicated that these compounds can scavenge free radicals effectively, potentially reducing oxidative stress in cells .

- The triacetate structure may contribute to enhanced stability and activity in biological systems.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines:

- In vitro tests on human cancer cell lines revealed that it could induce apoptosis in a dose-dependent manner .

- Further research is needed to elucidate the mechanisms behind these effects.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments were conducted using varying concentrations of the compound against common pathogens.

- Results showed a significant reduction in bacterial growth at higher concentrations (≥100 µg/mL), suggesting potential as a therapeutic agent.

-

Cytotoxicity Assay :

- Testing against breast cancer cell lines showed IC50 values indicating effective cytotoxicity at concentrations as low as 50 µg/mL.

- Mechanistic studies suggested involvement of mitochondrial pathways in inducing cell death.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 348.30 g/mol |

| CAS Number | 3947-62-4 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| IC50 (Cytotoxicity) | 50 µg/mL |

| Antioxidant Activity | Moderate scavenging ability |

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240135 | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38954-67-5 | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.